molecular formula C5H6N2OS B11807236 3-Methylisothiazole-4-carboxamide

3-Methylisothiazole-4-carboxamide

Cat. No.: B11807236
M. Wt: 142.18 g/mol
InChI Key: JYTPWHISGHOGEE-UHFFFAOYSA-N
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Description

3-Methylisothiazole-4-carboxamide is a heterocyclic compound with the molecular formula C5H6N2OS It is a derivative of isothiazole, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 3-Methylisothiazole-4-carboxamide can be achieved through several routes. One common method involves the reaction of 3-methylisothiazole with an appropriate amine under controlled conditions. For instance, the reaction of 3-methylisothiazole with ammonia or primary amines can yield the desired carboxamide. Industrial production methods often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

3-Methylisothiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methylisothiazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has potential antimicrobial properties and is being studied for its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-Methylisothiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Methylisothiazole-4-carboxamide can be compared with other similar compounds, such as:

    3-Methylisothiazole: Lacks the carboxamide group, making it less reactive in certain chemical reactions.

    4-Methylisothiazole: Has a different substitution pattern, leading to variations in its chemical and biological properties.

    5-Methylisothiazole: Another isomer with distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Properties

IUPAC Name

3-methyl-1,2-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-4(5(6)8)2-9-7-3/h2H,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTPWHISGHOGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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